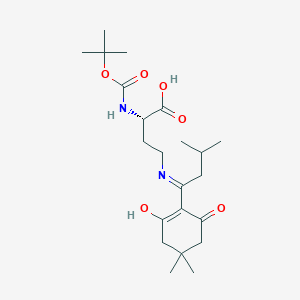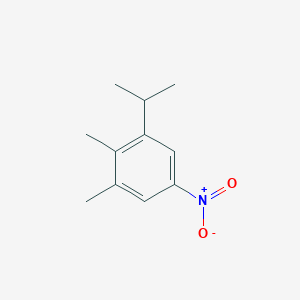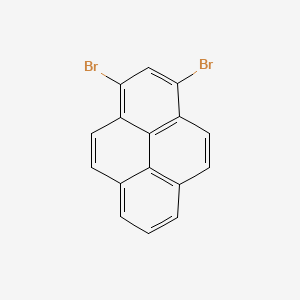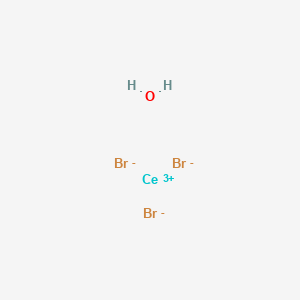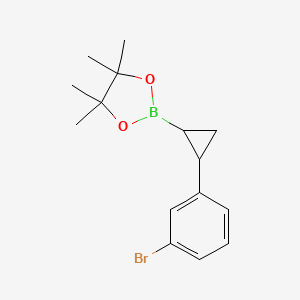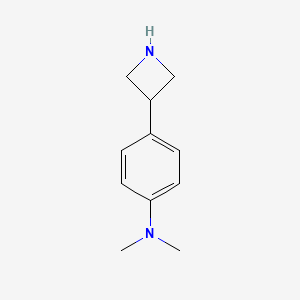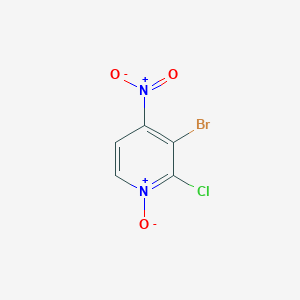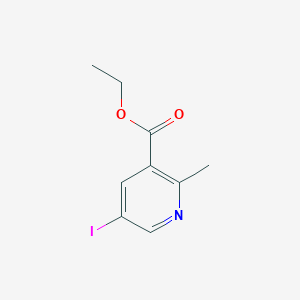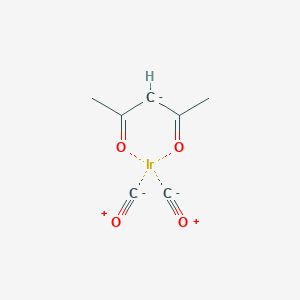
(4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol is a synthetic organic compound characterized by its unique structure, which includes chloro, difluoromethyl, and fluoropyridinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol typically involves multi-step organic reactions. One common method starts with the halogenation of a pyridine derivative, followed by the introduction of difluoromethyl and fluorine groups. The final step often involves the reduction of a precursor compound to yield the desired methanol derivative. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The chloro and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound may serve as a precursor for the development of new pharmaceuticals. Its structural features make it a candidate for drug design, particularly in the development of anti-inflammatory, antiviral, or anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for various applications in material science, including the development of polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-5-(trifluoromethyl)-6-fluoropyridin-3-yl)methanol
- (4-Chloro-5-(difluoromethyl)-6-chloropyridin-3-yl)methanol
- (4-Chloro-5-(difluoromethyl)-6-bromopyridin-3-yl)methanol
Uniqueness
Compared to similar compounds, (4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol is unique due to the specific combination of chloro, difluoromethyl, and fluorine groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H5ClF3NO |
|---|---|
Molekulargewicht |
211.57 g/mol |
IUPAC-Name |
[4-chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-3(2-13)1-12-7(11)4(5)6(9)10/h1,6,13H,2H2 |
InChI-Schlüssel |
NJLRTVWFLNCXOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)F)C(F)F)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


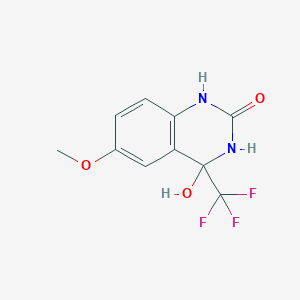
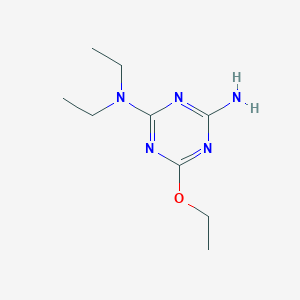

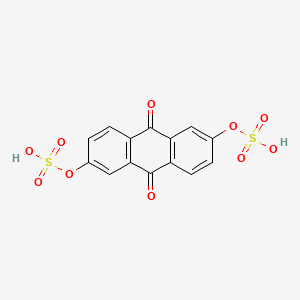
![disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13141208.png)
